(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a derivative of cyclobutane, featuring a carboxylic acid group and a methylsulfanyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylsulfanyl-1-bromopropane with sodium cyclobutanecarboxylate in the presence of a suitable solvent can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as 3-methylsulfanylcyclobutene-1-carboxylic acid, using a palladium catalyst. This method allows for the selective reduction of the double bond while preserving the carboxylic acid and methylsulfanyl groups.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: 3-Methylsulfinylcyclobutane-1-carboxylic acid, 3-Methylsulfonylcyclobutane-1-carboxylic acid
Reduction: 3-Methylsulfanylcyclobutanol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to investigate the effects of sulfur-containing functional groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
3-Methylcyclobutane-1-carboxylic acid:
3-Sulfanylcyclobutane-1-carboxylic acid: Contains a sulfanyl group instead of a methylsulfanyl group, leading to different chemical behavior.
Uniqueness
(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-methylsulfanylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUSHKIOZLLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1836140-35-2 |
Source
|
Record name | 3-(methylsulfanyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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